molecular formula C19H28N2O2 B2540823 N-[4-[[Oxan-2-ylmethyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide CAS No. 2305528-84-9

N-[4-[[Oxan-2-ylmethyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide

Numéro de catalogue B2540823
Numéro CAS: 2305528-84-9
Poids moléculaire: 316.445
Clé InChI: DFLCLPQXFQZCDA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-[[Oxan-2-ylmethyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide, also known as ONO-4059, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and progression of B-cell malignancies. ONO-4059 has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of various B-cell malignancies.

Mécanisme D'action

N-[4-[[Oxan-2-ylmethyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide binds irreversibly to the cysteine residue in the active site of BTK, leading to inhibition of BCR signaling and subsequent apoptosis of malignant B-cells. This mechanism of action is similar to other BTK inhibitors, such as ibrutinib.
Biochemical and Physiological Effects
N-[4-[[Oxan-2-ylmethyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide has been shown to inhibit BCR signaling and subsequent activation of downstream pathways, such as NF-kB and AKT. This leads to apoptosis of malignant B-cells and inhibition of their proliferation. N-[4-[[Oxan-2-ylmethyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide has also been shown to have immunomodulatory effects, such as inhibition of T-cell activation and cytokine production.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-[[Oxan-2-ylmethyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide has several advantages for lab experiments, including its high potency and specificity for BTK, as well as its irreversible binding to the enzyme. However, N-[4-[[Oxan-2-ylmethyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide has some limitations, such as its poor solubility in aqueous solutions and its potential off-target effects on other kinases.

Orientations Futures

There are several potential future directions for the development of N-[4-[[Oxan-2-ylmethyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide and other BTK inhibitors. These include:
1. Combination therapy with other targeted agents, such as PI3K inhibitors or anti-CD20 antibodies, to enhance the efficacy of BTK inhibition.
2. Development of more potent and selective BTK inhibitors with improved pharmacokinetic properties.
3. Investigation of the role of BTK in other diseases, such as autoimmune disorders and solid tumors.
4. Development of biomarkers to predict response to BTK inhibition and monitor treatment efficacy.
5. Investigation of the mechanisms of resistance to BTK inhibition and development of strategies to overcome resistance.

Méthodes De Synthèse

N-[4-[[Oxan-2-ylmethyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the preparation of key intermediates, followed by coupling reactions and subsequent purification steps. The final product is obtained as a white powder with high purity.

Applications De Recherche Scientifique

N-[4-[[Oxan-2-ylmethyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-[4-[[Oxan-2-ylmethyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide has shown potent activity against BTK, leading to inhibition of BCR signaling and subsequent apoptosis of malignant B-cells.

Propriétés

IUPAC Name

N-[4-[[oxan-2-ylmethyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-4-19(22)20-17-10-8-16(9-11-17)13-21(15(2)3)14-18-7-5-6-12-23-18/h4,8-11,15,18H,1,5-7,12-14H2,2-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLCLPQXFQZCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCCO1)CC2=CC=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[[Oxan-2-ylmethyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.